

Taselisib Preclinical Efficacy in Xenograft Models

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Compound Focus: Taselisib

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The following table summarizes the core findings from key preclinical in vivo studies involving **Taselisib**.

Cancer Type	Model Description / Genetic Features	Treatment Regimen	Experimental Outcomes	Source Study
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| **Uterine Serous Carcinoma (USC)** | Mouse xenograft from a primary USC cell line (USPC-ARK-20); harbors **PIK3CA mutation** (1047/1068) and **HER2/neu amplification** [1] [2]. | **Taselisib** administered at **3 mg/kg** orally, once daily [1] [2]. | • **Significant tumor growth reduction** (P=0.007). • **Markedly longer survival** of treated mice vs. control (P<0.0001) [1] [2]. | *Gynecologic Oncology*, 2014 | | **Breast Cancer** | Representative **PIK3CA-mutant** tumor xenografts (exact model not specified) [3]. | Low, pharmacodynamic-active doses were tested [3]. | • **Suppressed tumor growth** in PIK3CA-mutant models. • Showed enhanced potency compared to pan-PI3K inhibitors [3]. | Genentech, *Cancer Discovery*, 2017 |

Detailed Experimental Protocol (USC Xenograft Model)

For the pivotal USC study, the methodology was as follows [1] [2]:

- **Cell Line:** The study used the **USPC-ARK-20** cell line, derived from a primary uterine serous carcinoma tumor. This line is characterized by an oncogenic **PIK3CA mutation** (at position 1047/1068) and **HER2/neu gene amplification** [2].

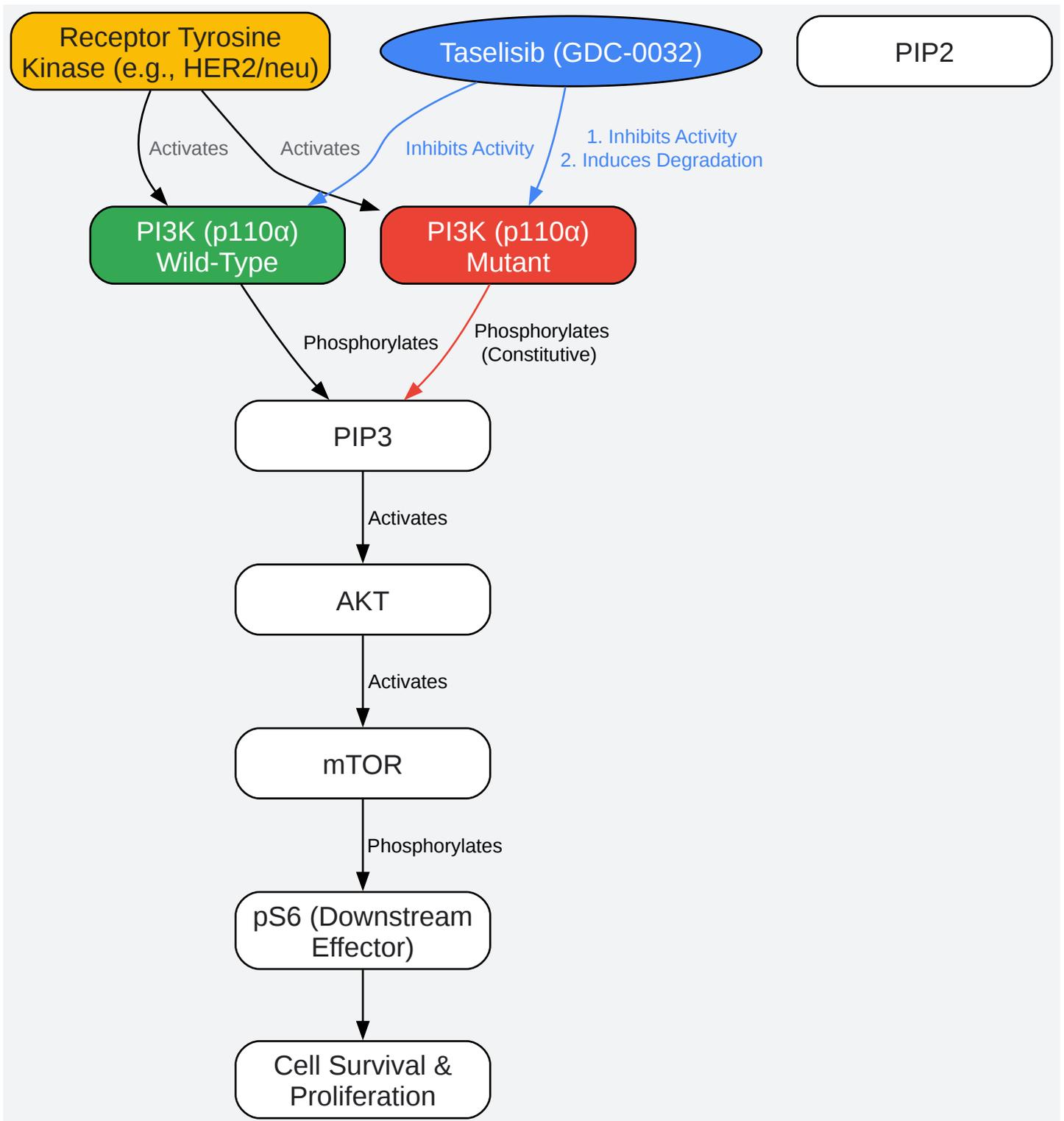
- **Animal Model:** Mice were implanted with USC xenografts.
- **Dosing:** Once the tumors were established, mice were treated with **Taselisib at 3 mg/kg per day**, administered orally. The control group received a vehicle.
- **Endpoints:**
 - **Efficacy:** Tumor volume was measured over time to assess growth inhibition.
 - **Survival:** The survival time of mice was tracked as a key secondary endpoint.

Taselisib's Mechanism of Action & Signaling Pathway

Taselisib (GDC-0032) is a potent, oral, selective class I PI3K inhibitor. Its preclinical advantage is attributed to a dual mechanism [4] [5]:

- **β -Sparing Inhibition:** It exhibits equipotent activity against the p110 α , p110 γ , and p110 δ isoforms of PI3K, but has ~30-fold lower potency against the p110 β isoform. This selectivity may contribute to a better therapeutic index [5].
- **Mutant-Selective Degradation:** Unlike many other inhibitors, **Taselisib** leads to the **dose- and time-dependent depletion of mutant p110 α protein**. This unique mechanism mitigates feedback reactivation of the pathway, leading to sustained suppression of signaling and stronger induction of apoptosis in mutant cells [4] [5].

The diagram below illustrates how **Taselisib** targets this pathway.



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Key Insights for Research and Development

- **Focus on Genetically Defined Models:** The strongest preclinical efficacy data for **Taselisib** exists for models with **PIK3CA mutations and/or HER2/neu amplification** [1] [2]. This aligns with clinical findings where responses were largely confined to patients with PIK3CA-mutant tumors [6].
- **Clinical Translation and Discontinuation:** While **Taselisib** demonstrated efficacy in early-phase clinical trials for solid tumors and breast cancer, its further development was discontinued. The phase III SANDPIPER trial in breast cancer showed a modest improvement in progression-free survival but was offset by a challenging toxicity profile, leading to the conclusion that its long-term use was not viable [5].
- **Distinction from Other PI3K Inhibitors:** **Taselisib**'s " β -sparing" nature and unique mechanism of degrading mutant p110 α set it apart from other PI3K inhibitors like Alpelisib, which may explain its distinct preclinical and clinical activity profile [4] [5].

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References

1. Taselisib, a selective inhibitor of PIK3CA, is highly effective on ... [pubmed.ncbi.nlm.nih.gov]
2. Taselisib, a selective inhibitor of PIK3CA, is highly effective on ... [pmc.ncbi.nlm.nih.gov]
3. Absorption, Metabolism, and Excretion of Taselisib (GDC- ... [sciencedirect.com]
4. Taselisib Shows Preclinical Advantage Over Other PI3K ... [cancertherapyadvisor.com]
5. Taselisib - an overview | ScienceDirect Topics [sciencedirect.com]
6. Phase I Dose-Escalation Study of Taselisib, an Oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

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